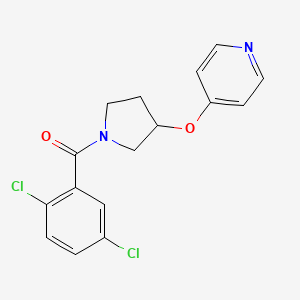

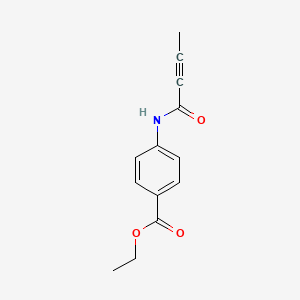

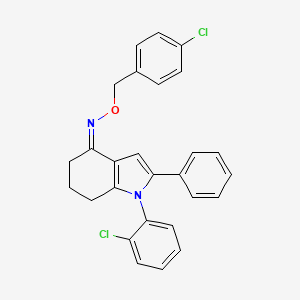

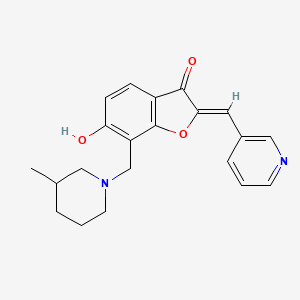

![molecular formula C17H14F2N4S B2471227 3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923226-31-7](/img/structure/B2471227.png)

3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

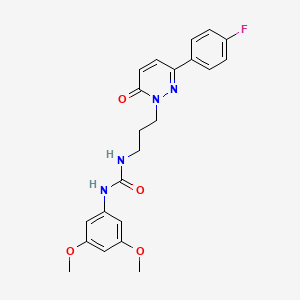

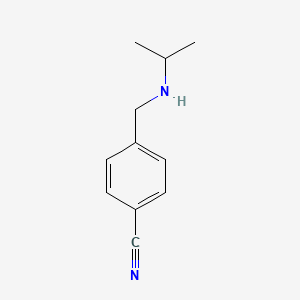

The compound “3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is a heterocyclic compound with a triazole nucleus. It contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The molecular formula is C16H14F2N4S, with an average mass of 332.371 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It also contains fluorobenzyl and fluorophenyl groups .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, triazole compounds are known to be versatile in their reactivity, capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 510.3±60.0 °C at 760 mmHg, and a flash point of 262.4±32.9 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds. Its ACD/LogP is 3.90 .Aplicaciones Científicas De Investigación

- Application : Recent research has investigated the use of 4-fluorobenzyl cyanide (FBCN) as a sterically-hindered solvent in LIBs. FBCN is designed to construct a bulky coordination structure with Li+ ions, weakening ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions). This unique solvation chemistry reduces the interfacial barrier, leading to improved rate performance in LiFePO4//graphite pouch cells .

- Application : Researchers have synthesized novel Schiff base derivatives containing indole and triazole, assisted by microwave irradiation. These compounds exhibit enhanced yields (85–96%) and significantly reduced reaction times (4–8 minutes) compared to conventional methods. While the specific compound you mentioned was not studied in this context, it falls within the same chemical class and may exhibit similar properties .

Lithium-Ion Batteries (LIBs)

Antibacterial Activity

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The 1,2,4-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .

Mode of Action

It is known that 1,2,4-triazoles can interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

1,2,4-triazoles have been associated with a variety of biological activities, including anticancer, antibacterial, antifungal, antiviral, antimicrobial, herbicidal, inhibitory, antioxidant, antagonistic, antimalarial, and anti-inflammatory properties .

Result of Action

Given the diverse biological activities associated with 1,2,4-triazoles, it is likely that the compound could have a range of effects depending on the specific target and cellular context .

Propiedades

IUPAC Name |

7-(4-fluorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4S/c18-13-3-1-12(2-4-13)11-24-17-21-20-16-22(9-10-23(16)17)15-7-5-14(19)6-8-15/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFWECNKBOHOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC3=CC=C(C=C3)F)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)

![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)